

An In-depth Technical Guide to m-PEG16-azide

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Compound of Interest

Compound Name: *m*-PEG16-azide

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This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-azide with 16 PEG units (**m-PEG16-azide**), a critical reagent in bioconjugation and drug development. Aimed at researchers, scientists, and professionals in the field, this document details its physicochemical properties, core applications, experimental protocols, and characterization methods.

Physicochemical Properties of m-PEG16-azide

m-PEG16-azide is a monodisperse polyethylene glycol (PEG) derivative containing a terminal methoxy group and an azide functional group. The PEG spacer enhances aqueous solubility and provides a flexible linker for various applications.^{[1][2]}

Property	Value	References
Molecular Weight	761.9 g/mol	^{[1][2][3]}
Molecular Formula	C33H67N3O16	
CAS Number	2564606-73-9	
Purity	Typically >95%	
Appearance	White solid or viscous oil	
Solubility	Soluble in water and most organic solvents	
Storage	-20°C, protect from moisture	

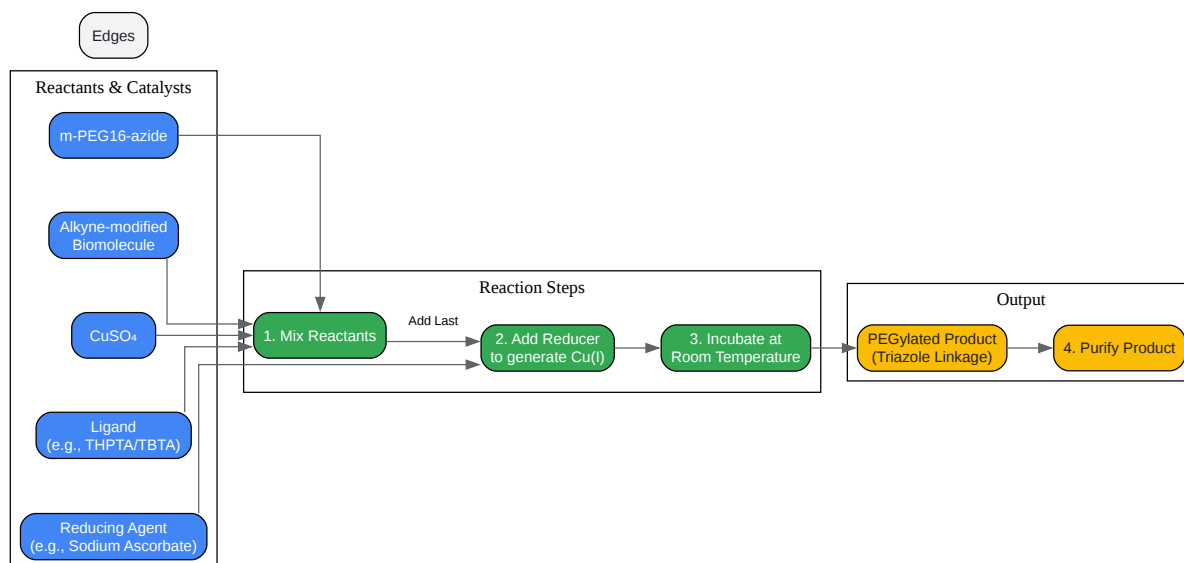
Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of **m-PEG16-azide** is in "click chemistry," a set of highly efficient and specific reactions. Specifically, it participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the terminal azide group reacts with an alkyne-functionalized molecule to form a stable 1,2,3-triazole linkage. This reaction is renowned for its high yield, specificity, and biocompatibility, as it can be performed in aqueous media over a wide pH range.

This powerful ligation technique is widely used for:

- **PEGylation of Biomolecules:** Attaching PEG chains to proteins, peptides, or oligonucleotides to improve their solubility, stability, and pharmacokinetic profiles.
- **Drug Delivery:** Constructing Antibody-Drug Conjugates (ADCs) or functionalizing nanoparticles.
- **Surface Modification:** Modifying surfaces to enhance biocompatibility or introduce specific functionalities.
- **PROTACs Synthesis:** Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The general workflow for a CuAAC reaction is illustrated below.



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Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

This protocol describes a general two-step synthesis of m-PEG-azide from its corresponding hydroxyl precursor, adapted from published methods.

Step 1: Mesylation of m-PEG-OH

- Dry the starting material, m-PEG-OH, by azeotropic distillation with toluene under reduced pressure.
- Dissolve the dried m-PEG-OH in anhydrous dichloromethane (DCM).
- Cool the mixture in an ice water bath.
- Add triethylamine (NEt₃) (2.3 equivalents) followed by methanesulfonyl chloride (MsCl) (3.4 equivalents).
- Allow the reaction to warm to room temperature and proceed for approximately 14 hours.
- Monitor reaction completion using Thin Layer Chromatography (TLC).
- Upon completion, dilute the mixture with DCM and wash sequentially with a 2 M HCl:brine solution and then brine alone.
- Dry the organic layer with MgSO₄, concentrate under reduced pressure, and precipitate the product (mPEG-OMs) by adding excess diethyl ether.
- Collect the solid product by vacuum filtration and dry under reduced pressure.

Step 2: Azidation of m-PEG-OMs

- In a round-bottom flask, charge the m-PEG-OMs (1 equivalent), absolute ethanol, and sodium azide (10 equivalents).
- Heat the suspension to a gentle reflux (approximately 85°C) and allow it to react overnight.
- After cooling, filter the reaction mixture to remove insoluble salts.
- Remove the solvent under reduced pressure.
- Dissolve the crude product in DCM and wash with water to remove any remaining sodium azide and salts.
- Dry the organic layer, concentrate, and precipitate the final product (m-PEG-azide) with diethyl ether.

- Dry the final product under vacuum.

This protocol provides a starting point for the conjugation of **m-PEG16-azide** to an alkyne-modified biomolecule (e.g., protein, oligonucleotide) in an aqueous environment.

Materials and Reagents:

- **m-PEG16-azide**
- Alkyne-modified biomolecule
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 100 mM in water)
- Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)
- Phosphate-buffered saline (PBS)

Procedure:

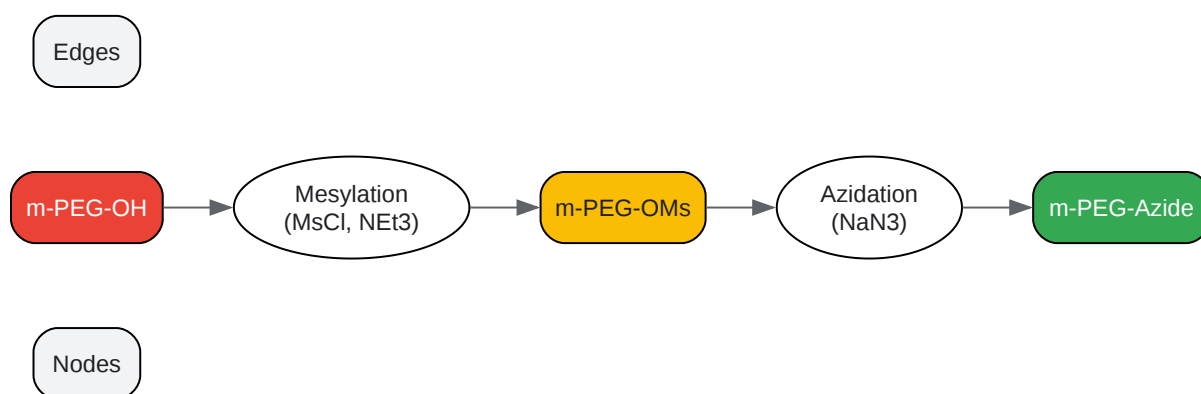
- **Prepare Reactants:** In a microfuge tube, combine your alkyne-modified biomolecule (e.g., 50 μL of a 1-5 mg/mL protein lysate) with **m-PEG16-azide** (e.g., 20 μL of a 2.5 mM stock solution). Adjust the volume with PBS buffer (e.g., 90 μL). The molar ratio of PEG-azide to the biomolecule may need optimization but a 4-50 fold excess of the azide is common.
- **Prepare Catalyst Complex:** In a separate tube, pre-incubate the CuSO_4 solution with the THPTA ligand solution in a 1:2 molar ratio for several minutes. This pre-complexation stabilizes the catalytic Cu(I) ion.
- **Add Catalyst:** Add the THPTA/ CuSO_4 complex to the biomolecule/azide mixture. A final concentration of 25 equivalents of the complex relative to the limiting reactant can be used as a starting point. Vortex briefly to mix.
- **Initiate Reaction:** To start the click reaction, add the freshly prepared sodium ascorbate solution. Vortex briefly to mix.

- Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
- Analysis and Purification: The resulting PEGylated biomolecule is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry) and purification (e.g., size exclusion chromatography, dialysis) to remove excess reagents.

Characterization

The successful synthesis and purity of m-PEG-azide derivatives are typically confirmed using Nuclear Magnetic Resonance (^1H NMR) spectroscopy.

- ^1H NMR Analysis: In the ^1H NMR spectrum, the successful conversion of the terminal hydroxyl group of the PEG precursor to an azide is confirmed by the disappearance of the hydroxyl proton signal (often a triplet around 4.5 ppm in DMSO- d_6) and the appearance of a characteristic signal for the methylene protons adjacent to the newly formed azide group ($\text{N}_3\text{-CH}_2\text{-}$). The large signal from the PEG backbone protons is typically observed around 3.5 ppm. The degree of azide substitution can be quantified by comparing the integration of the terminal group protons against the integration of the repeating ethylene glycol units.



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Synthetic pathway for m-PEG-azide from m-PEG-OH.

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